molecular formula C10H13NO4S B2488808 4-[(Dimethylsulfamoyl)methyl]benzoic acid CAS No. 1098366-68-7

4-[(Dimethylsulfamoyl)methyl]benzoic acid

Cat. No.: B2488808
CAS No.: 1098366-68-7
M. Wt: 243.28
InChI Key: NKPRFCUTOQJLGC-UHFFFAOYSA-N
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Description

4-[(Dimethylsulfamoyl)methyl]benzoic acid is a chemical compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a dimethylsulfamoyl group at the para position

Preparation Methods

The synthesis of 4-[(Dimethylsulfamoyl)methyl]benzoic acid typically involves the following steps:

Chemical Reactions Analysis

4-[(Dimethylsulfamoyl)methyl]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-[(Dimethylsulfamoyl)methyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Dimethylsulfamoyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-[(Dimethylsulfamoyl)methyl]benzoic acid can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

4-(dimethylsulfamoylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-11(2)16(14,15)7-8-3-5-9(6-4-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPRFCUTOQJLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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